
2-Chloro-4-iodophenol
Overview
Description
2-Chloro-4-iodophenol is an aromatic organic compound with the molecular formula C6H4ClIO It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4-iodophenol can be synthesized through several methods. One common approach involves the iodination of 2-chlorophenol. This process typically uses iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide to facilitate the substitution reaction. The reaction is carried out in an aqueous or alcoholic solvent under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions where the iodine or chlorine atoms are replaced by hydrogen atoms using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solvents.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Formation of 2-chloro-4-aminophenol or 2-chloro-4-methoxyphenol.
Oxidation: Formation of 2-chloro-4-iodoquinone.
Reduction: Formation of 2-chlorophenol or 4-iodophenol.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 2-Chloro-4-iodophenol serves as an important intermediate in the preparation of more complex organic molecules. Its halogen substituents allow for diverse reactions such as:
- Nucleophilic Substitution : The chlorine or iodine atoms can be replaced by nucleophiles, leading to the formation of various derivatives.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to yield quinones or reduction to produce alcohols.
Biology
This compound has been studied for its biological activities, particularly in the context of cancer research and antimicrobial properties:
In Vitro Studies
A study evaluated the effects of phenoxyacetic acid derivatives on cancer cell lines, demonstrating significant growth inhibition at concentrations as low as 10 µM. This highlights the potential for these compounds in therapeutic applications for cancer treatment.
Mechanistic Insights
Investigations into the signaling pathways affected by similar compounds revealed that they could effectively inhibit NF-kB activation, which is crucial in inflammatory responses and cancer progression.
Summary Table of Biological Activities
Activity Type | Observations |
---|---|
Anticancer | IC50 values between 3 - 20 µM against MCF-7 and HCT-116 |
Antibacterial | MIC values between 40 - 50 µg/mL against E. faecalis and P. aeruginosa |
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodophenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. For instance, in nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, which is a negatively charged intermediate that facilitates the substitution process . The presence of electron-withdrawing groups, such as chlorine and iodine, enhances the reactivity of the compound towards nucleophiles .
Comparison with Similar Compounds
4-Iodophenol: Similar structure but lacks the chlorine atom at position 2.
2-Chlorophenol: Similar structure but lacks the iodine atom at position 4.
2-Bromo-4-iodophenol: Similar structure with bromine instead of chlorine at position 2.
Uniqueness: 2-Chloro-4-iodophenol is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct chemical reactivity and properties. The combination of these halogens allows for selective and versatile chemical transformations that are not easily achievable with other similar compounds .
Biological Activity
2-Chloro-4-iodophenol is a halogenated phenolic compound that has garnered attention in the fields of medicinal chemistry and environmental science due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action.
This compound is characterized by the presence of chlorine and iodine substituents on a phenolic ring, which contribute to its unique chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological properties.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. For instance, studies have shown that halogenated phenols can disrupt bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 16 µg/mL |
2. Anticancer Properties
The anticancer potential of this compound has also been explored. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis.
Case Study:
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability. The compound was found to induce apoptosis via the intrinsic pathway, characterized by increased levels of cytochrome c release and activation of caspases .
Table 2: Effects of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
MCF-7 | 15 | Induces apoptosis | |
HeLa | 20 | Inhibits cell cycle progression | |
A549 | 18 | Inhibits angiogenesis |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The halogen substituents enhance the binding affinity of the compound to enzyme active sites, potentially inhibiting key metabolic pathways.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to damage and subsequent cell death, particularly in cancer cells .
Environmental Impact
In addition to its biological activities, this compound has been studied for its environmental implications. It is identified as a disinfection byproduct in water treatment processes. Research indicates that it can undergo phototransformation in aquatic environments, resulting in less toxic derivatives .
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 2-Chloro-4-iodophenol, and how can purity (>98% GC) be achieved?
- Methodology :
- Halogenation : Sequential halogenation of phenol derivatives. For example, chlorination (e.g., using Cl2/FeCl3) followed by iodination (e.g., KI/H2O2 in acidic media) .
- Purification : Recrystallization (solvent: ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate eluent). Monitor purity via GC, as specified in technical standards (>98% purity threshold) .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Recommended Methods :
- <sup>1</sup>H/</sup><sup>13</sup>C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and hydroxyl proton (δ 5.5–6.0 ppm, broad). Chlorine and iodine substituents induce distinct deshielding effects .
- IR Spectroscopy : Detect O-H stretch (~3200 cm<sup>-1</sup>) and C-I/C-Cl vibrations (500–800 cm<sup>-1</sup>) .
- Mass Spectrometry : High-resolution MS to confirm molecular formula (C6H4ClIO) and isotopic patterns (e.g., iodine’s signature isotopes) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash with soap/water; for ingestion, seek immediate medical attention. Note delayed toxicity symptoms (monitor for 48 hours post-exposure) .
- Storage : Keep in airtight containers, away from light and oxidizing agents .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- Approach :
- DFT Modeling : Calculate bond dissociation energies (C-I vs C-Cl) to assess preferential sites for Suzuki-Miyaura or Ullmann couplings .
- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to optimize catalytic turnover .
Q. What methodologies are effective in studying the environmental degradation of this compound?
- Experimental Design :
- Photocatalysis : Use TiO2 nanoparticles under UV/visible light; track degradation via HPLC-UV and identify byproducts (e.g., quinones) via LC-HRMS .
- Biotic Degradation : Aerobic microbial assays (e.g., Pseudomonas spp.) with GC-MS analysis of dehalogenation products .
Q. How can contradictory spectral data (e.g., NMR shifts) across studies be resolved?
- Troubleshooting Steps :
- Solvent/Concentration Effects : Re-run NMR in deuterated solvents (e.g., DMSO-d6 vs CDCl3) to assess shifts .
- Isomeric Purity : Verify absence of regioisomers (e.g., 4-Chloro-2-iodophenol vs 2-Chloro-5-iodophenol) via 2D NMR (COSY, NOESY) .
- Cross-Validation : Compare with X-ray crystallography data (if available) for unambiguous structural confirmation .
Q. Methodological Tables
Table 1: Key Physicochemical Properties of this compound
Property | Value/Method | Reference |
---|---|---|
Molecular Weight | 254.45 g/mol | |
Purity (GC) | >98% | |
Melting Point | Not reported; estimate via DSC | – |
Solubility | Slightly soluble in water, ethanol |
Table 2: Common Contaminants in Synthesis and Mitigation Strategies
Contaminant | Source | Removal Method |
---|---|---|
Unreacted phenol | Incomplete halogenation | Acid-base extraction |
Di-iodinated byproducts | Excess KI | Column chromatography |
Oxidation products | Air exposure | Argon atmosphere during synthesis |
Properties
IUPAC Name |
2-chloro-4-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCYPGKPOUZZSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563762 | |
Record name | 2-Chloro-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116130-33-7 | |
Record name | 2-Chloro-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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